molecular formula C13H19N3O B2859892 3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea CAS No. 2062051-48-1

3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea

Cat. No.: B2859892
CAS No.: 2062051-48-1
M. Wt: 233.315
InChI Key: WWPWGUGSERGODI-UHFFFAOYSA-N
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Description

The compound “3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea” is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinoline derivatives is characterized by a tetrahydroisoquinoline core, which can be functionalized at various positions to yield a wide range of compounds .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives are diverse and depend on the specific functional groups present in the molecule. The cyclization of an N-acyl derivative of β-phenylethylamine is a common reaction used in the synthesis of these compounds .

Scientific Research Applications

Pharmacological Applications and Synthesis

  • Analgesic Efficacy and Pharmacological Selectivity : A series of selective, orally bioavailable TRPV1 antagonists were synthesized, demonstrating that such compounds can possess excellent pharmacological selectivity and show good efficacy against osteoarthritis pain in rodents without elevating core body temperature, a common side effect of first-generation TRPV1 antagonists (Voight et al., 2014).

  • Antimicrobial Agents : New derivatives of 3,4-dihydroquinazolin-4-one were synthesized and tested for their antimicrobial activities, showcasing the potential of such compounds in combating bacterial infections (El-zohry & Abd-Alla, 2007).

  • Anticancer and Antibiotic Properties : Research into tetrahydroquinoline derivatives identified new natural products with high biological activity against bacteria and fungi, highlighting the potential for discovering novel antibiotics and anticancer agents (Asolkar et al., 2004).

  • Anti-inflammatory and Antimicrobial Activities : Novel 2-methylquinazolin-4(3H)-one derivatives were synthesized and showed promising anti-inflammatory and antimicrobial activities, suggesting potential therapeutic applications (Keche & Kamble, 2014).

  • Synthesis for Isoquinoline Alkaloids : A new method for the preparation of 3,4-dihydroisoquinolin-1(2H)-one was reported, illustrating the utility of such compounds as key structures for isoquinoline alkaloids, which are important in the development of pharmaceuticals (Mujde et al., 2011).

Properties

IUPAC Name

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-14-13(17)15-7-9-16-8-6-11-4-2-3-5-12(11)10-16/h2-5H,6-10H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPWGUGSERGODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCN1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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